molecular formula C25H20N4O2 B2698651 6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380190-83-8

6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No. B2698651
CAS RN: 2380190-83-8
M. Wt: 408.461
InChI Key: DQFXRUQIXMVUHC-UHFFFAOYSA-N
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Description

6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
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Scientific Research Applications

Tubulin Polymerization and Anticancer Activity

A study focused on the synthesis of triazoloquinazolinone-based compounds, including derivatives similar to the mentioned chemical, as tubulin polymerization inhibitors and vascular disrupting agents. These compounds were evaluated for their potential in inhibiting tubulin assembly and their anticancer activity across a large panel of cancer cell lines. Specifically, certain derivatives demonstrated potent anticancer activity and elicited significant changes in cell shape, migration, and tube formation in endothelial cells, indicating vasculature damaging activity (Driowya et al., 2016).

H1-Antihistaminic Activity

Another area of research has involved the development of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, compounds structurally related to the discussed chemical, as new classes of H1-antihistaminic agents. These compounds were synthesized and evaluated for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. Among these, specific compounds were identified as potent H1-antihistaminic agents with minimal sedative effects, suggesting their potential for further development as antihistamines (Alagarsamy et al., 2009).

Antimicrobial Activity

Research into novel polynuclear pyrido and triazoloquinazoline derivatives, which include the core structure of the discussed compound, has shown promising antimicrobial activity. These compounds were synthesized and their structures confirmed via spectral data and elemental analysis. Their antimicrobial activity was evaluated against various microorganisms, demonstrating the potential of these compounds as antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Anticancer Activity

A study on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are related to the chemical compound , explored their structural requirements for anticancer activity. This research led to the development of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives. These compounds were evaluated against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity, indicating their potential as anticancer agents (Reddy et al., 2015).

properties

IUPAC Name

6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-3-17-11-13-18(14-12-17)16-28-22-10-5-4-9-21(22)24-26-23(27-29(24)25(28)30)19-7-6-8-20(15-19)31-2/h3-15H,1,16H2,2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFXRUQIXMVUHC-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=[NH+]2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N4O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

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